

(2,3-Dimethoxypyridin-4-yl)methanol: Technical Guide & Application Profile

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (2,3-Dimethoxypyridin-4-yl)methanol

Cat. No.: B14020816

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Executive Summary

(2,3-Dimethoxypyridin-4-yl)methanol (CAS 1783326-00-0) is a specialized heterocyclic building block that has emerged as a critical pharmacophore in the development of next-generation anti-tuberculosis agents and kinase inhibitors.

Its primary significance lies in its role as a bioisostere for lipophilic aromatic rings (such as naphthalene or quinoline) in drug discovery. By replacing these carbocycles with the electron-rich, polar 2,3-dimethoxypyridine core, medicinal chemists can significantly lower logP (lipophilicity) and reduce off-target cardiotoxicity (specifically hERG channel inhibition), while maintaining on-target potency. It is notably the key intermediate for TBAJ-876, a Phase II clinical candidate for multi-drug resistant tuberculosis (MDR-TB) designed to supersede Bedaquiline.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Property	Specification
CAS Number	1783326-00-0
IUPAC Name	(2,3-Dimethoxypyridin-4-yl)methanol
Molecular Formula	C ₈ H ₁₁ NO ₃
Molecular Weight	169.18 g/mol
Appearance	White to off-white solid or colorless viscous oil
Solubility	Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water
pKa (Calculated)	~3.5 (Pyridine nitrogen); ~13.5 (Hydroxyl group)
Storage	2–8°C, Hygroscopic; Store under inert gas (Argon/Nitrogen)

Synthetic Routes & Process Chemistry

The synthesis of **(2,3-Dimethoxypyridin-4-yl)methanol** requires precise control of regioselectivity, as the pyridine ring is electron-rich and prone to electrophilic attack at multiple positions. The most robust industrial route proceeds via the directed ortho-lithiation of 2,3-dimethoxypyridine.

Protocol: Regioselective Formylation & Reduction

Source Grounding: Based on methodologies described in WO2017155909 and J. Med. Chem. optimization studies.

Step 1: Lithiation and Formylation

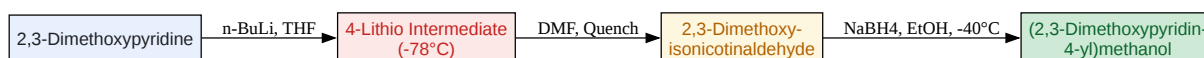
- Reagents: 2,3-Dimethoxypyridine (Starting Material),
-Butyllithium (
-BuLi), DMF, dry THF.
- Setup: Flame-dried 3-neck flask under Argon atmosphere.

- Procedure:
 - Dissolve 2,3-dimethoxypyridine in anhydrous THF.
 - Cool the solution to -78°C (Critical for regiocontrol at C4 position).
 - Add $n\text{-BuLi}$ (1.1 eq) dropwise. Stir for 1 hour to generate the 4-lithio species.
 - Add anhydrous DMF (1.5 eq) slowly.
 - Allow to warm to 0°C and quench with saturated NH_4Cl .
 - Result: 2,3-Dimethoxyisonicotinaldehyde.[1]

Step 2: Reduction to Alcohol

- Reagents: 2,3-Dimethoxyisonicotinaldehyde, Sodium Borohydride (NaBH_4), Ethanol.[1]
- Procedure:
 - Dissolve the aldehyde in Ethanol.[1]
 - Cool to -40°C (Low temperature prevents over-reduction or side reactions with the methoxy groups).
 - Add NaBH_4 (0.5 eq) portion-wise.
 - Monitor via TLC/LCMS until aldehyde is consumed (~ 45 min).
 - Quench with acetone, concentrate, and partition between EtOAc/Water.
- Purification: Silica gel chromatography (0-5% MeOH in DCM).

Visual Workflow: Synthesis Pathway



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Figure 1: Regioselective synthesis of the target alcohol via directed ortho-lithiation.

Medicinal Chemistry Utility: The "Bedaquiline Evolution"

The most authoritative application of this scaffold is in the optimization of diarylquinoline antibiotics.

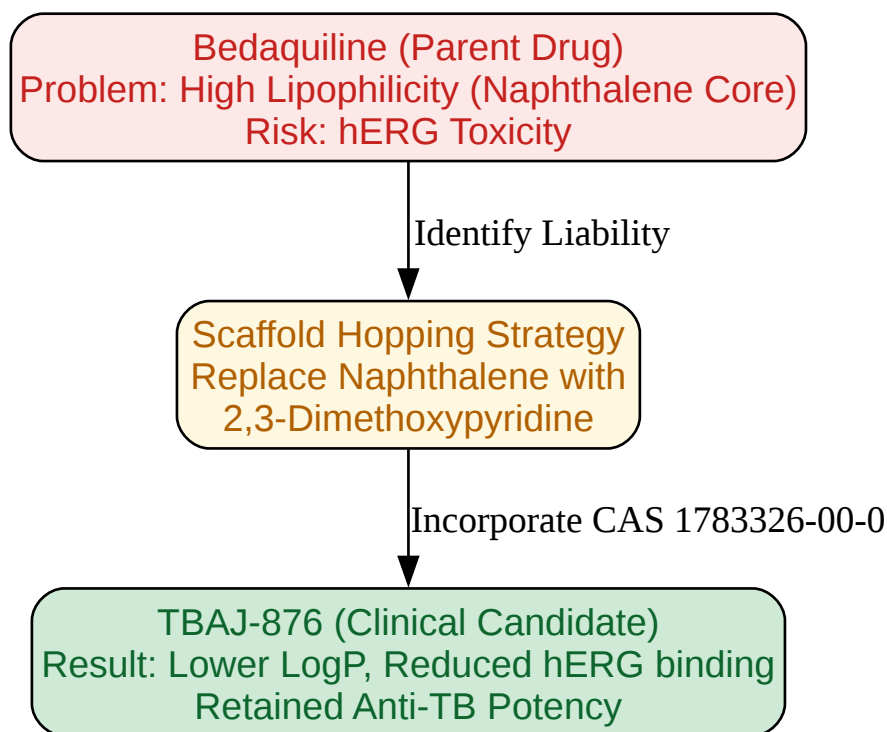
Case Study: TBAJ-876 vs. Bedaquiline

Bedaquiline is a lifesaving drug for MDR-TB but suffers from a very long half-life (months) and significant hERG channel blockade (QTc prolongation risk).[2] This is largely due to its high lipophilicity (cLogP ~7.2) driven by a naphthalene ring.

The Solution: Researchers replaced the naphthalene unit with the 2,3-dimethoxypyridin-4-yl moiety.

- Effect 1 (Lipophilicity): The pyridine nitrogen and methoxy groups lower cLogP significantly, improving clearance rates.
- Effect 2 (Safety): The specific electronic distribution of the 2,3-dimethoxypyridine ring reduces affinity for the hERG potassium channel, mitigating cardiac risk.
- Effect 3 (Potency): The scaffold maintains critical pi-stacking interactions within the ATP synthase target of Mycobacterium tuberculosis.

Structural Logic Diagram



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Figure 2: Medicinal chemistry rationale for selecting the 2,3-dimethoxy pyridine scaffold.

Functional Reactivity & Handling

For researchers utilizing this building block, the primary reactive handle is the C4-hydroxymethyl group.

Key Transformations

- Activation: The alcohol is readily converted to a mesylate (MsCl/TEA) or chloride (SOCl₂) for nucleophilic substitution.
 - Note: The 2,3-dimethoxy substitution makes the pyridine ring electron-rich; avoid harsh Lewis acids that might demethylate the positions 2 or 3.
- Oxidation: Can be oxidized back to the aldehyde (MnO₂ or Swern) for reductive amination reactions.

- Etherification: Mitsunobu coupling with phenols allows the construction of ether-linked biaryl systems (common in kinase inhibitors).

Safety & Stability

- Hygroscopicity: The presence of the pyridine nitrogen and alcohol makes the compound hygroscopic. Weighing should be performed quickly or in a glovebox.
- Stability: Stable in solution for 24-48 hours. Long-term storage in solution (e.g., DMSO stocks) should be at -20°C to prevent slow oxidation to the carboxylic acid.

References

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- To cite this document: BenchChem. [(2,3-Dimethoxypyridin-4-yl)methanol: Technical Guide & Application Profile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14020816/docs#2-3-dimethoxypyridin-4-yl-methanol-technical-guide-application-profile\]](https://www.benchchem.com/product/b14020816/docs#2-3-dimethoxypyridin-4-yl-methanol-technical-guide-application-profile)

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